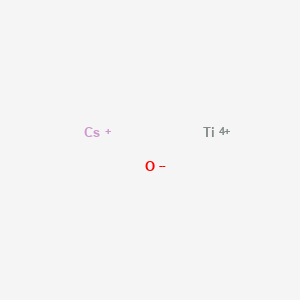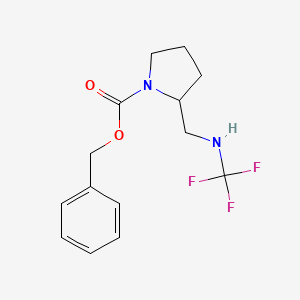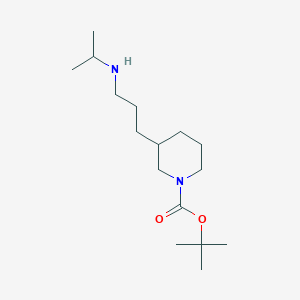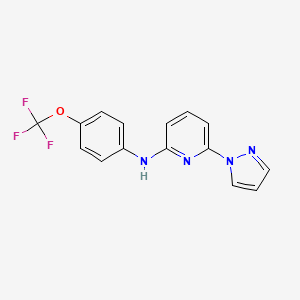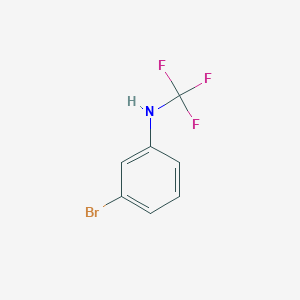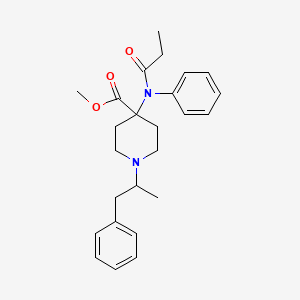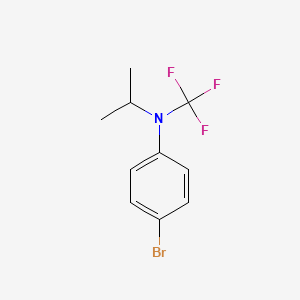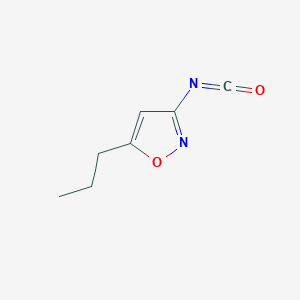![molecular formula C6H4N2S2 B13959043 Cyclopenta[d]imidazole-2,5(1H,3H)-dithione CAS No. 853944-74-8](/img/structure/B13959043.png)
Cyclopenta[d]imidazole-2,5(1H,3H)-dithione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopent[d]imidazole-2,5(1H,3H)-dithione is a heterocyclic compound that features a fused ring system combining a cyclopentane ring with an imidazole ring, and two sulfur atoms at positions 2 and 5
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopent[d]imidazole-2,5(1H,3H)-dithione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclopentanone with thiourea in the presence of a strong acid catalyst, leading to the formation of the desired dithione compound. The reaction conditions often require controlled temperatures and prolonged reaction times to ensure complete cyclization and high yields.
Industrial Production Methods: Industrial production of Cyclopent[d]imidazole-2,5(1H,3H)-dithione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: Cyclopent[d]imidazole-2,5(1H,3H)-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the dithione moiety to dithiol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the imidazole ring or the sulfur atoms, leading to a variety of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Cyclopent[d]imidazole-2,5(1H,3H)-dithione, each with distinct chemical and physical properties.
科学研究应用
Cyclopent[d]imidazole-2,5(1H,3H)-dithione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and functional materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research has explored its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to modulate various biological pathways.
Industry: Cyclopent[d]imidazole-2,5(1H,3H)-dithione is used in the development of advanced materials, including polymers and catalysts, due to its stability and reactivity.
作用机制
The mechanism of action of Cyclopent[d]imidazole-2,5(1H,3H)-dithione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, altering their activity and function.
Pathways Involved: It may modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation, leading to its observed biological effects.
相似化合物的比较
Cyclopent[d]imidazole-2,5(1H,3H)-dithione can be compared with other similar compounds, such as:
Imidazole Derivatives: Compounds like benzimidazole and thiazole share structural similarities but differ in their chemical reactivity and biological activity.
Dithione Compounds: Other dithione-containing compounds, such as thiadiazoles and thiazolidinediones, exhibit different properties and applications.
Uniqueness: Cyclopent[d]imidazole-2,5(1H,3H)-dithione stands out due to its fused ring system and the presence of both imidazole and dithione functionalities, which confer unique chemical and biological properties not found in other similar compounds.
属性
CAS 编号 |
853944-74-8 |
|---|---|
分子式 |
C6H4N2S2 |
分子量 |
168.2 g/mol |
IUPAC 名称 |
1,3-dihydrocyclopenta[d]imidazole-2,5-dithione |
InChI |
InChI=1S/C6H4N2S2/c9-3-1-4-5(2-3)8-6(10)7-4/h1-2H,(H2,7,8,10) |
InChI 键 |
XEUOMSOBIHDJNT-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C(=CC1=S)NC(=S)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



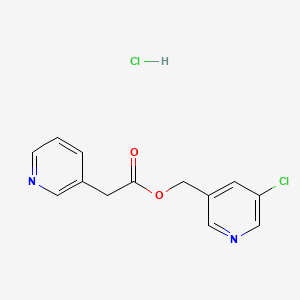
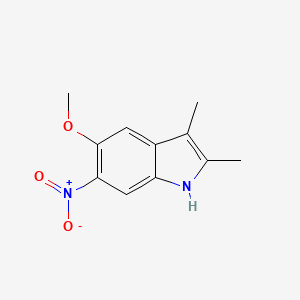
![2-Amino-1-(2-amino-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one](/img/structure/B13958994.png)
